molecular formula C17H20F2N2O2 B2468036 (Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N,N-dipropylprop-2-enamide CAS No. 328031-21-6

(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N,N-dipropylprop-2-enamide

Cat. No. B2468036
CAS RN: 328031-21-6
M. Wt: 322.356
InChI Key: MKEJEXXLIRCBHZ-UHFFFAOYSA-N
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Description

“(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N,N-dipropylprop-2-enamide” is a chemical compound. It contains a difluoromethoxy group attached to a phenyl ring, which is part of a larger structure . The compound is used in laboratory settings .

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. As a laboratory chemical, its effects would depend on the specific context in which it is used .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled, respiratory irritation, and is toxic if swallowed, in contact with skin or if inhaled .

Future Directions

The future directions for the use of this compound are not specified in the search results. As a laboratory chemical, its future applications would likely depend on ongoing research in the field .

properties

IUPAC Name

(Z)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N,N-dipropylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N2O2/c1-3-9-21(10-4-2)16(22)14(12-20)11-13-5-7-15(8-6-13)23-17(18)19/h5-8,11,17H,3-4,9-10H2,1-2H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEJEXXLIRCBHZ-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C(=CC1=CC=C(C=C1)OC(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)C(=O)/C(=C\C1=CC=C(C=C1)OC(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-[4-(difluoromethoxy)phenyl]-N,N-dipropylprop-2-enamide

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